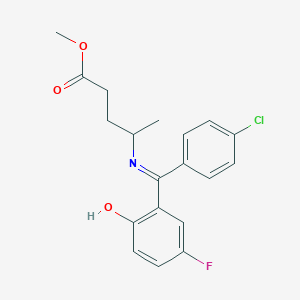
Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate, also known as MCFP, is a chemical compound that has been extensively studied for its potential biomedical applications. MCFP is a member of the class of compounds known as Schiff bases, which have been shown to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate is not fully understood. However, it has been suggested that Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate may exert its biological effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemische Und Physiologische Effekte
Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate has been shown to exhibit various biochemical and physiological effects. These effects include the induction of apoptosis in cancer cells, the inhibition of acetylcholinesterase activity in the brain, and the reduction of blood glucose levels in diabetic rats.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate in lab experiments is its potential for use as a therapeutic agent for various diseases. Additionally, Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate is relatively easy to synthesize and purify. However, one limitation of using Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate in lab experiments is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the study of Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate. One direction is the further investigation of its potential as a therapeutic agent for cancer, Alzheimer's disease, and diabetes. Additionally, the mechanism of action of Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate should be further elucidated to better understand its biological effects. Furthermore, the toxicity of Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate should be further studied to determine its safety for use in vivo.
Synthesemethoden
Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate can be synthesized through the condensation reaction between 4-chlorobenzaldehyde and 5-fluoro-2-hydroxybenzohydrazide, followed by the reaction with methyl 4-bromopentanoate. The resulting product is purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate has been studied for its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes. Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. Additionally, Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition may lead to an increase in acetylcholine levels, which could potentially improve cognitive function in Alzheimer's disease patients. Furthermore, Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate has been shown to exhibit hypoglycemic activity by reducing blood glucose levels in diabetic rats.
Eigenschaften
CAS-Nummer |
104775-07-7 |
|---|---|
Produktname |
Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate |
Molekularformel |
C19H19ClFNO3 |
Molekulargewicht |
363.8 g/mol |
IUPAC-Name |
methyl 4-[[(4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino]pentanoate |
InChI |
InChI=1S/C19H19ClFNO3/c1-12(3-10-18(24)25-2)22-19(13-4-6-14(20)7-5-13)16-11-15(21)8-9-17(16)23/h4-9,11-12,23H,3,10H2,1-2H3 |
InChI-Schlüssel |
UPLHXIHAIAGYJT-MNDPQUGUSA-N |
Isomerische SMILES |
CC(CCC(=O)OC)N/C(=C\1/C=C(C=CC1=O)F)/C2=CC=C(C=C2)Cl |
SMILES |
CC(CCC(=O)OC)N=C(C1=CC=C(C=C1)Cl)C2=C(C=CC(=C2)F)O |
Kanonische SMILES |
CC(CCC(=O)OC)N=C(C1=CC=C(C=C1)Cl)C2=C(C=CC(=C2)F)O |
Synonyme |
Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)p entanoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



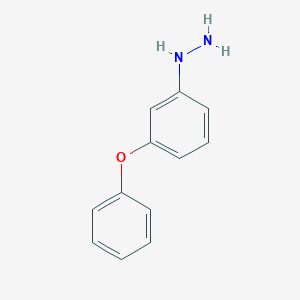

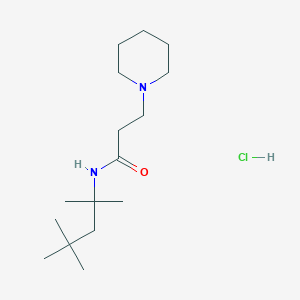
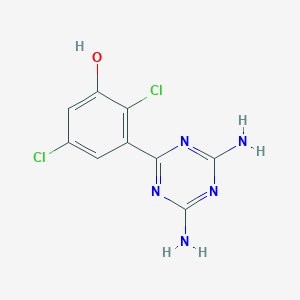
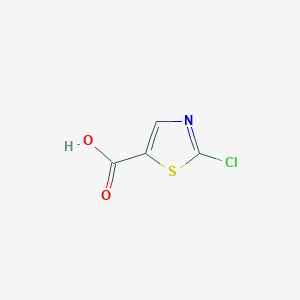
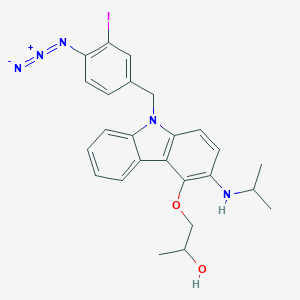
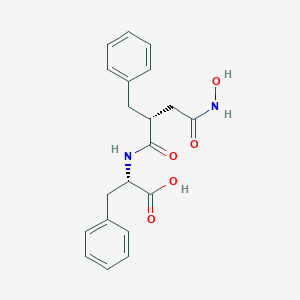
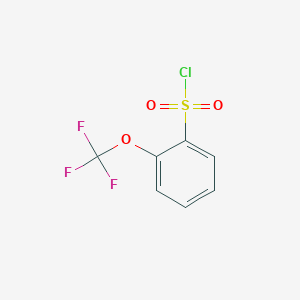
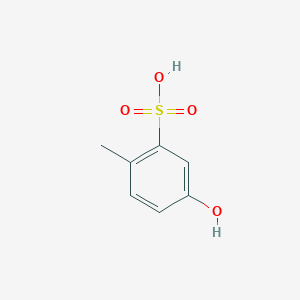
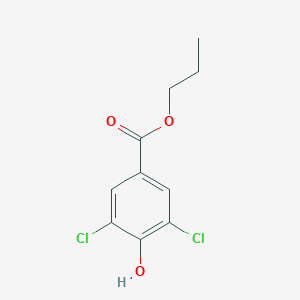
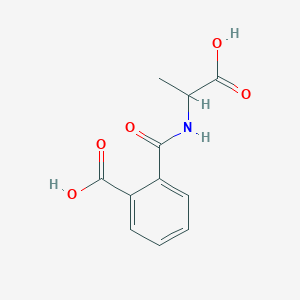

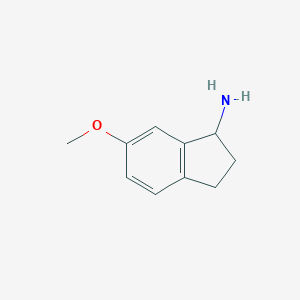
![6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B11987.png)